Patent-Covered Therapeutic Rationale: FABP4/5 Dual-Inhibitor Chemotype Confirmed by Roche
The compound is explicitly encompassed within the general formula (I) of US Patent 9,353,102 B2, which claims non-annulated thiophenylamides as dual FABP4/5 inhibitors for type 2 diabetes, atherosclerosis, and NASH [1]. This places the compound within a chemotype for which the patent discloses FABP4 and/or FABP5 inhibitory activity, in contrast to the simpler N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide core (CAS 17153-58-1), which is not claimed as a FABP inhibitor and lacks the required 4-(dimethylamino)benzyl pharmacophore element .
| Evidence Dimension | FABP4/5 dual-inhibitor pharmacophore membership |
|---|---|
| Target Compound Data | Encompassed within Formula (I) of US 9,353,102 B2 (R₁=H, R₂=H, R₃=phenyl, A=NR₈, E=CR₁₂R₁₃, n=0, with 4-(dimethylamino)benzyl on amide N) [1]. |
| Comparator Or Baseline | N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS 17153-58-1): not claimed as FABP inhibitor; lacks dimethylaminobenzyl group . |
| Quantified Difference | Presence vs. absence of the 4-(dimethylamino)benzyl moiety, which is specified to occupy a lipophilic sub-pocket critical for binding [1]. |
| Conditions | Patent specification; general formula (I) structural coverage; biological rationale described in patent background. |
Why This Matters
For FABP-targeted screening, the 4-(dimethylamino)benzyl group is a patent-validated pharmacophore element; its absence in simpler sulfolane benzamides renders them unsuitable surrogates.
- [1] Hoffmann-La Roche Inc. Non-annulated thiophenylamides. US Patent 9,353,102 B2. See independent claims 1-15 defining compounds of formula (I) as FABP4 and/or 5 inhibitors. View Source
